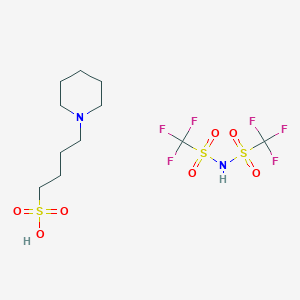

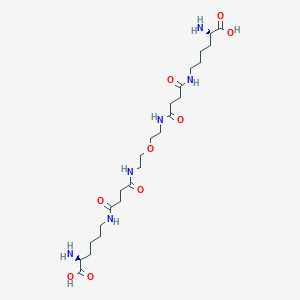

4-piperidin-1-ylbutane-1-sulfonic acid;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Duplex 2507 stainless steel is typically produced in a similar manner to other modern high-alloy steels. The process begins with melting scrap steel and the desired alloy additions in an electric arc furnace. Once the steel is in a molten state, it is transferred to an argon oxygen decarburization converter, where key processes such as decarburization, sulfur refining, and elimination of dissolved gases take place. Nitrogen is typically introduced into the steel during this process .

Industrial Production Methods: The molten steel is then transferred to the ladle furnace for further adjustments before being cast into individual ingots or continuously cast blooms. These solid steel blooms or ingots undergo further refinement through reheating and either forging or rolling to attain the desired thickness.

Chemical Reactions Analysis

Types of Reactions: Duplex 2507 stainless steel undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is highly resistant to chloride-induced stress corrosion cracking and offers superb protection against pitting, crevice, and general forms of corrosion due to its elevated levels of chromium, molybdenum, and nitrogen .

Common Reagents and Conditions: Common reagents used in these reactions include acids and bases, with specific conditions such as high temperatures and controlled environments to prevent unwanted reactions. For example, hot forming of Duplex 2507 should be carried out at temperatures between approximately 1024 °C and 1232 °C, followed by solution annealing and rapid water quenching .

Major Products Formed: The major products formed from these reactions include various forms of stainless steel components used in chemical processes, petrochemical industries, and marine environments .

Scientific Research Applications

Duplex 2507 stainless steel is widely used in scientific research due to its unique properties. It is employed in the construction of offshore oil platforms, chemical processing equipment, and marine components. Its high resistance to stress-corrosion cracking and pitting makes it ideal for use in harsh environments, including high chloride and hot environments .

In addition to its industrial applications, Duplex 2507 is also used in the study of phase separation and its effects on nanostructure, mechanical properties, and corrosion resistance. Research has shown that the early stage of phase separation significantly impacts the nanostructure and properties of Duplex 2507, making it a valuable material for studying the evolution of these properties over time .

Mechanism of Action

The mechanism by which Duplex 2507 exerts its effects is primarily through its unique microstructure, which consists of almost equal proportions of ferrite and austenite. This microstructure provides an attractive combination of mechanical properties and corrosion resistance. The high levels of chromium, molybdenum, and nitrogen in Duplex 2507 contribute to its resistance to pitting and crevice corrosion, as well as its ability to withstand chloride-induced stress corrosion cracking .

Comparison with Similar Compounds

Duplex 2205 Stainless Steel: Similar to Duplex 2507 but with lower chromium, nickel, and molybdenum content, making it less resistant to corrosion.

Super Austenitic Stainless Steel (e.g., 904L): Offers high resistance to corrosion but lacks the high strength of Duplex 2507.

6% Molybdenum Super Austenitic Grades: Comparable corrosion resistance but lower strength compared to Duplex 2507.

Uniqueness: Duplex 2507 stands out due to its combination of high strength and exceptional corrosion resistance. Its ability to withstand harsh environments, including high chloride and hot environments, makes it a preferred choice for demanding applications in the chemical, petrochemical, and marine industries .

Properties

Molecular Formula |

C11H20F6N2O7S3 |

|---|---|

Molecular Weight |

502.5 g/mol |

IUPAC Name |

4-piperidin-1-ylbutane-1-sulfonic acid;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |

InChI |

InChI=1S/C9H19NO3S.C2HF6NO4S2/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-9H2,(H,11,12,13);9H |

InChI Key |

IMVWFEMFPIUJGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[3-[2,3-bis[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]ethanimidic acid](/img/structure/B10832584.png)

![3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B10832586.png)

![5-O-[4-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]butyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10832601.png)

![2-[2-[3-[2,3-bis[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]ethanimidic acid](/img/structure/B10832608.png)

![2-[(Ethyl)disulfanyl]-2-methylthioacetamide](/img/structure/B10832623.png)

![4-[4-(Difluoromethoxy)phenyl]-1,3-dihydroimidazole-2-thione](/img/structure/B10832625.png)

![2,5-bis[4-(1H-imidazol-2-yl)phenyl]oxazole](/img/structure/B10832636.png)

![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10832682.png)